4-(2-Chlorophenyl)semicarbazide hydrochloride

Descripción general

Descripción

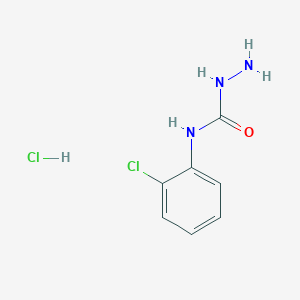

4-(2-Chlorophenyl)semicarbazide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O. It is a derivative of semicarbazide, which is commonly found in biological systems. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)semicarbazide hydrochloride typically involves the reaction of 2-chlorophenyl isocyanate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually crystallized and purified through recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chlorophenyl)semicarbazide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Substituted semicarbazides.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Reagent in Organic Synthesis

- 4-(2-Chlorophenyl)semicarbazide hydrochloride serves as a crucial reagent in organic synthesis, particularly in the formation of more complex molecules. It is utilized for synthesizing semicarbazones and urea derivatives through various reactions such as oxidation and reduction.

Mechanism of Action

- The compound interacts with specific molecular targets, inhibiting certain enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function, leading to various biological effects.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Urea derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted semicarbazides | Amines, thiols under basic conditions |

Biological Applications

Biochemical Assays

- In biological research, this compound is used in biochemical assays to study enzyme activities. Its ability to inhibit enzymes makes it a valuable tool for probing metabolic pathways and understanding disease mechanisms .

Anti-inflammatory Activity

- Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study on novel chalconesemicarbazone derivatives showed promising analgesic and anti-inflammatory activities when tested in animal models .

Industrial Applications

Agrochemical Production

- The compound is employed in the production of agrochemicals, serving as an intermediate in synthesizing various industrial chemicals. Its structural properties allow it to function effectively as a herbicide or pesticide .

Pharmaceutical Development

- This compound has been explored for developing new pharmaceutical agents, particularly in the synthesis of antihistamines and anticonvulsants. Research indicates its potential in creating drugs that target specific receptors involved in allergic reactions and seizure disorders .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various semicarbazone derivatives derived from this compound. The compounds were administered to rats with induced inflammation. Results indicated a significant reduction in paw volume compared to control groups, showcasing the efficacy of these derivatives as anti-inflammatory agents.

Case Study 2: Synthesis of Anticonvulsant Agents

Research focused on synthesizing new anticonvulsant compounds using this compound as a starting material. The synthesized compounds underwent pharmacological testing, revealing promising anticonvulsant activity comparable to existing medications.

Mecanismo De Acción

The mechanism of action of 4-(2-Chlorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

Semicarbazide hydrochloride: A closely related compound with similar chemical properties but without the chlorophenyl group.

4-(2-Bromophenyl)semicarbazide hydrochloride: Similar structure but with a bromine atom instead of chlorine.

4-(2-Methylphenyl)semicarbazide hydrochloride: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(2-Chlorophenyl)semicarbazide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other semicarbazide derivatives may not be as effective .

Actividad Biológica

4-(2-Chlorophenyl)semicarbazide hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its notable biological activity. This article explores its biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of the compound's potential.

Chemical Structure and Properties

This compound has the molecular formula and features a chlorophenyl group attached to a semicarbazide moiety. The presence of the chlorine atom enhances its reactivity and specificity towards biological targets.

The compound primarily exhibits its biological activity through:

- Enzyme Inhibition : It can inhibit specific enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This mechanism is crucial for its potential therapeutic applications.

- Interaction with Cellular Pathways : this compound may interact with pathways related to oxidative stress and inflammation, making it a candidate for pharmacological studies targeting these processes.

Anticonvulsant Activity

Research has demonstrated that derivatives of 4-(2-chlorophenyl)semicarbazide exhibit anticonvulsant properties. A study synthesized several chalcone-semicarbazone derivatives, including those based on 4-(2-chlorophenyl)semicarbazide. The results indicated that compounds with chlorine substitution showed enhanced anticonvulsant activity compared to their unsubstituted counterparts. For instance, one derivative demonstrated a protection rate of 91.21% in comparison to the standard drug phenytoin .

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in treating neurodegenerative diseases . The inhibition potency was assessed through various biochemical assays, revealing significant activity against these enzymes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 4-(2-chlorophenyl)semicarbazide derivatives:

- Synthesis and Screening of Chalcone Derivatives :

-

Enzyme Interaction Studies :

- Research indicated that this compound interacts with enzymes involved in oxidative stress pathways. This interaction was characterized through kinetic studies demonstrating significant inhibition rates compared to control compounds.

- Pharmacological Screening :

Comparative Analysis with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl substitution enhances specificity | Significant enzyme inhibition; anticonvulsant activity |

| 4-Phenylsemicarbazide hydrochloride | Lacks chlorine substitution; broader applications | General enzyme inhibition |

| Semicarbazide hydrochloride | Simpler structure; less specificity | Limited biological activity |

| 4-(4-Chlorophenyl)semicarbazide hydrochloride | Different position of chlorine; varied activity | Differing enzyme inhibition profiles |

The unique interactions due to the chlorophenyl substitution in this compound enhance its binding affinity and specificity compared to other similar compounds.

Propiedades

IUPAC Name |

1-amino-3-(2-chlorophenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O.ClH/c8-5-3-1-2-4-6(5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALFMYTZFRNGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374056 | |

| Record name | 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153513-57-6 | |

| Record name | 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.